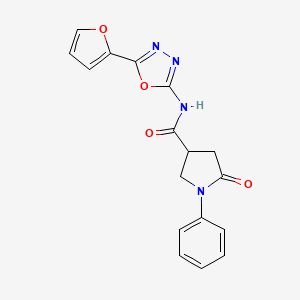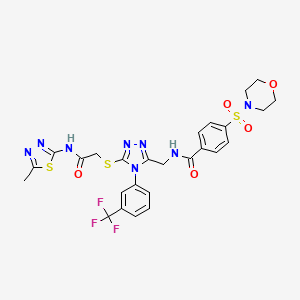![molecular formula C14H19ClN2O3 B2818333 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide CAS No. 2411308-17-1](/img/structure/B2818333.png)
2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide, also known as CMX-2043, is a novel small molecule drug that has been developed for the treatment of cardiovascular diseases. It is a member of the class of compounds known as pyridine-carboxamides, and has been shown to have potent antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide is not fully understood, but it is thought to work by inhibiting the activity of several key enzymes involved in oxidative stress and inflammation. This can help to reduce the levels of reactive oxygen species and inflammatory cytokines, which can contribute to the development of cardiovascular disease.
Biochemical and Physiological Effects:
In addition to its antioxidant and anti-inflammatory effects, this compound has been shown to have several other biochemical and physiological effects. These include the ability to improve endothelial function, reduce blood pressure, and improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide for laboratory experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the mechanisms of cardiovascular disease. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide. These include further preclinical studies to better understand its mechanisms of action, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for this compound to be used in combination with other drugs for the treatment of cardiovascular disease, or to be developed for the treatment of other diseases that involve oxidative stress and inflammation.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide involves a multi-step process that begins with the reaction of 4-chloronicotinic acid with oxalyl chloride to form 4-chloronicotinoyl chloride. This intermediate is then reacted with 3-(oxolan-3-ylmethoxy)pyridine to form the desired product, this compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide has been extensively studied in preclinical models of cardiovascular disease, including hypertension, heart failure, and atherosclerosis. In these studies, this compound has been shown to have potent antioxidant and anti-inflammatory effects, which can help to protect the heart and blood vessels from damage.
Propiedades
IUPAC Name |
2-chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-10(15)14(18)17-6-12-2-4-16-7-13(12)20-9-11-3-5-19-8-11/h2,4,7,10-11H,3,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQIPIPOORJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=NC=C1)OCC2CCOC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

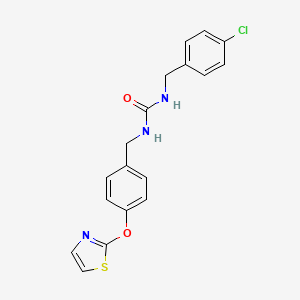
![4-[(4-Methylphenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2818251.png)

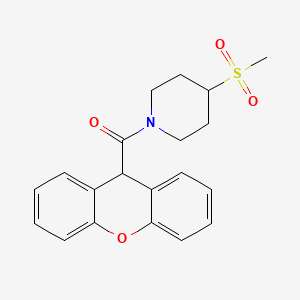
![N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2818257.png)

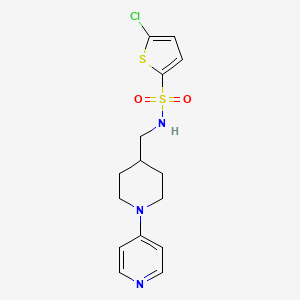
![5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2818262.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2818264.png)
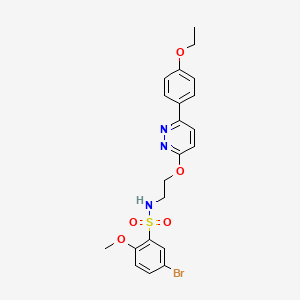
![N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B2818269.png)
